molecular formula C13H29N B1593150 Tridecylamine, branched and linear CAS No. 86089-17-0

Tridecylamine, branched and linear

Cat. No. B1593150
CAS RN: 86089-17-0
M. Wt: 199.38 g/mol
InChI Key: KFBNTNYCQVDLBK-UHFFFAOYSA-N
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Description

Tridecylamine, branched and linear, is a long chain lipophilic monoalkylamine . It is a versatile intermediate used in the production of a wide variety of chemicals, such as agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . It is a pale yellow liquid, miscible with water, and is a mixed product of linear and branched isomers .


Molecular Structure Analysis

The Tridecylamine, branched and linear molecule contains a total of 42 bonds. There are 13 non-H bonds, 10 rotatable bonds, and 1 primary amine (aliphatic) . The molecule contains a total of 43 atoms: 29 Hydrogen atoms, 13 Carbon atoms, and 1 Nitrogen atom .


Physical And Chemical Properties Analysis

Tridecylamine, branched and linear, is a pale yellow liquid . It has a boiling point of 248—255°C and a density of 0.818 kg/l at 20°C . It is miscible with water .

Scientific Research Applications

1. Interaction with DNA Molecules

  • Summary of Application: Branched and linear polyamines are known to interact with DNA molecules, inducing a folding transition from an elongated coil to a compact globule state for giant DNA larger than several tens of kbp (kilo base pairs) .
  • Methods of Application: The interaction between compact DNA molecules in the presence of linear and branched-chain isomers of polyamines was studied. The stability of the assembly among a plural number of compact DNA molecules was compared using laser trapping .
  • Results: The assembly of compact DNAs with a linear-chain polyamine is stable even after the laser is switched off. On the other hand, the assembly of DNAs with a branched-chain polyamine disperses into individual compact DNAs when the laser is switched off. Thus, compact DNAs with linear- and branched-chain polyamines attract and repel each other, respectively .

2. Synthesis of Polyazomethines

  • Summary of Application: Triphenylamine-based linear, hyperbranched and branched conjugated polyazomethines have been synthesized by free-catalyst solution polycondensation of 1,4-diaminobenzene with 4,4 -diformyl triphenyl- amine, 4,4 ,4 -triformyl triphenylamine and their mixture in different molar ratios .
  • Methods of Application: The synthesis was carried out by free-catalyst solution polycondensation of 1,4-diaminobenzene with 4,4 -diformyl triphenyl- amine, 4,4 ,4 -triformyl triphenylamine and their mixture in different molar ratios .
  • Results: Linear polyazomethine has good solubility in organic solvents while branched and hyperbranched polymers are partially soluble .

3. Production of Various Chemicals

  • Summary of Application: Tridecylamine is a long chain lipophilic monoalkylamine. It is a versatile intermediate used in the production of a wide variety of chemicals .
  • Methods of Application: Tridecylamine is used as an intermediate in the production process of various chemicals .
  • Results: The chemicals produced using Tridecylamine as an intermediate include agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments .

4. Optoelectronic Study of Polyarylenevinylenes

  • Summary of Application: Linear and hyperbranched triphenylamine-based polyarylenevinylenes have been studied for their optoelectronic properties .

3. Production of Various Chemicals

  • Summary of Application: Tridecylamine is a long chain lipophilic monoalkylamine. It is a versatile intermediate used in the production of a wide variety of chemicals .
  • Methods of Application: Tridecylamine is used as an intermediate in the production process of various chemicals .
  • Results: The chemicals produced using Tridecylamine as an intermediate include agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments .

4. Optoelectronic Study of Polyarylenevinylenes

  • Summary of Application: Linear and hyperbranched triphenylamine-based polyarylenevinylenes have been studied for their optoelectronic properties .
  • Methods of Application: The synthesis of triphenylamine-based polyarylenevinylene with linear and hyperbranched architecture is described. The synthetic route is based on Wittig polycondensation reaction at room temperature using as partners di- or tri-aldehyde of triphenylamine and bis- or tris-phosphonium salts .
  • Results: The optoelectronic properties of poly(arylenevinylene)s (PPVs) have been improved and tuned by changing the chemical structure of the comonomers, applying new polymerization methods, postmodification reaction, new catalytic systems or supramolecular architectures .

properties

IUPAC Name

8-ethylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNYCQVDLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872302
Record name 8-Ethylundecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethylundecan-1-amine

CAS RN

86089-17-0
Record name Tridecylamine, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecylamine, branched and linear
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Stiehl, J Pfordt, M Ende - Journal für Verbraucherschutz und …, 2008 - Springer
Basierend auf dem 1975 von Goldberg erstellten Modell der „Globalen Destillation“ (nordwärts gerichteter Transport von flüchtigen Schadstoffen aus den gemäßigten und tropischen …
Number of citations: 13 link.springer.com

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